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Compound of Interest

Compound Name: Pardoprunox hydrochloride

Cat. No.: B1678467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pardoprunox, also known as SLV308, is a novel investigational compound that was developed

for the treatment of Parkinson's disease (PD).[1][2] Its development reached Phase III clinical

trials, but was later discontinued.[1][3] The compound was studied as both a monotherapy for

early-stage PD and as an adjunct therapy to levodopa in patients with advanced PD

experiencing motor fluctuations.[4][5] Pardoprunox is characterized by its unique

pharmacological profile as a partial agonist of the dopamine D2 and D3 receptors and a full

agonist of the serotonin 5-HT1A receptor.[6][7] This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, pharmacology, and key

experimental data related to Pardoprunox hydrochloride.

Chemical and Physical Properties
Pardoprunox hydrochloride is the hydrochloride salt form of Pardoprunox. The CAS number

269718-83-4 specifically refers to the hydrochloride salt, while the free base is identified by

CAS number 269718-84-5.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1678467?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Pardoprunox
https://www.adooq.com/pardoprunox-hcl.html
https://en.wikipedia.org/wiki/Pardoprunox
https://go.drugbank.com/drugs/DB12061/clinical_trials?conditions=DBCOND0036530&phase=3&purpose=treatment&status=completed
https://go.drugbank.com/drugs/DB12061
https://karger.com/ene/article/62/1/40/124498/Safety-and-Tolerability-of-Pardoprunox-a-New
https://pubchem.ncbi.nlm.nih.gov/compound/Pardoprunox
https://www.medchemexpress.com/Pardoprunox.html
https://www.benchchem.com/product/b1678467?utm_src=pdf-body
https://www.benchchem.com/product/b1678467?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pardoprunox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-

1,3-benzoxazol-2-one

hydrochloride

[1]

Synonyms SLV-308, DU-126891 [6][8]

Molecular Formula C₁₂H₁₅N₃O₂ · HCl [2]

Molecular Weight 269.73 g/mol [2]

CAS Number 269718-83-4 User Provided

Mechanism of Action
Pardoprunox exhibits a multi-receptor binding profile, with its primary therapeutic effects

attributed to its activity at dopamine and serotonin receptors.[4][6] It functions as a partial

agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1]

[7] This dual-action mechanism was intended to provide dopaminergic stimulation to alleviate

motor symptoms of Parkinson's disease while potentially mitigating the side effects associated

with full dopamine agonists, such as dyskinesia.[1]
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Figure 1: Mechanism of Action of Pardoprunox.

Pharmacology
Pharmacodynamics: Receptor Binding and Functional
Activity
The pharmacodynamic profile of Pardoprunox is defined by its binding affinity (expressed as

pKi) and functional activity (expressed as pEC50 and intrinsic activity) at various

neurotransmitter receptors. It shows high affinity for D2 and D3 receptors and slightly lower

affinity for the 5-HT1A receptor.[1] It also interacts with other receptors at lower affinities.[1]
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Receptor
Target

Binding
Affinity (pKi)

Functional
Activity
(pEC50)

Intrinsic
Activity (IA)

Receptor
Action

Dopamine D2 8.1 8.0 50% Partial Agonist

Dopamine D3 8.6 9.2 67% Partial Agonist

Serotonin 5-

HT1A
8.5 6.3 100% Full Agonist

Dopamine D4 7.8 - - Binding

α1-Adrenergic 7.8 - - Binding

α2-Adrenergic 7.4 - - Binding

Serotonin 5-HT7 7.2 - - Binding

Data sourced

from multiple

references.[1][2]

[7][8][9]

Pharmacokinetics
Clinical studies in healthy volunteers and patients with Parkinson's disease indicated that

Pardoprunox has a generally favorable safety and tolerability profile, though it necessitates a

gradual dose titration to reach an effective therapeutic level.[5] The 'start low and go slow'

titration approach is recommended to improve tolerability, with doses up to 18 mg/day being

well-tolerated when using intermediate dose escalation steps.[5]

Key Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
The functional activity of Pardoprunox at D2 and 5-HT1A receptors is often determined by

measuring its effect on cyclic adenosine monophosphate (cAMP) levels following receptor

activation.
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Objective: To quantify the agonist or antagonist properties of Pardoprunox at G-protein coupled

receptors that modulate adenylyl cyclase activity.

Methodology:

Cell Culture: Stably transfected cells expressing the human dopamine D2 or serotonin 5-

HT1A receptor are cultured in appropriate media.

Assay Preparation: Cells are harvested and seeded into multi-well plates.

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP

degradation. Subsequently, they are treated with forskolin, a direct activator of adenylyl

cyclase, to stimulate cAMP production.

Drug Application: Various concentrations of Pardoprunox are added to the cells to measure

its effect on forskolin-stimulated cAMP levels. To determine antagonist activity, cells are co-

incubated with Pardoprunox and a full agonist.

Detection: The assay is terminated, and intracellular cAMP levels are measured using a

competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or

ELISA (Enzyme-Linked Immunosorbent Assay).

Data Analysis: Concentration-response curves are generated to calculate pEC50 (potency)

and intrinsic activity (efficacy) relative to a full agonist.
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Figure 2: Workflow for cAMP Accumulation Assay.
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In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to a receptor of interest, providing a

direct measure of agonist efficacy.

Objective: To determine the ability of Pardoprunox to stimulate G-protein activation via D3

receptors.

Methodology:

Membrane Preparation: Cell membranes are prepared from cells overexpressing the human

dopamine D3 receptor.

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in an inactive state) and

MgCl₂ is prepared.

Reaction Mixture: The reaction is initiated by adding cell membranes, varying concentrations

of Pardoprunox, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to the assay buffer.

Incubation: The mixture is incubated to allow for receptor binding and G-protein activation,

leading to the binding of [³⁵S]GTPγS to the Gα subunit.

Termination & Filtration: The reaction is stopped by rapid filtration through glass fiber filters,

which trap the membranes with bound [³⁵S]GTPγS.

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured

in the presence of excess unlabeled GTPγS). Data are then plotted to determine pEC50 and

intrinsic activity.[7][9]

Signaling Pathways
Pardoprunox's action as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A

receptors involves the modulation of the adenylyl cyclase signaling cascade. All three of these

receptors are typically coupled to the inhibitory G-protein, Gi/o.
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Receptor Activation: Pardoprunox binds to D2/D3 or 5-HT1A receptors.

G-Protein Coupling: The receptor-agonist complex activates the associated Gi/o protein.

Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme

adenylyl cyclase.

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular

concentration of the second messenger, cyclic AMP (cAMP).

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A

(PKA), which in turn modulates the phosphorylation of numerous downstream targets,

ultimately altering neuronal excitability and gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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